Methyl 3-oxotetrahydrofuran-2-carboxylate
Overview
Description
Methyl 3-oxotetrahydrofuran-2-carboxylate is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Spirolactones and Heterocyclic Compounds
Methyl 3-oxotetrahydrofuran-2-carboxylate is utilized in the synthesis of spirolactones and various heterocyclic compounds. For example, its derivative, methyl (S)-3-[(E)-cyanomethylidene]-2-oxotetrahydrofuran-5-carboxylate, is used in 1,3-dipolar cycloadditions to afford spirolactones with diastereomeric excess. These compounds have potential applications in organic chemistry and medicinal research due to their complex structure and biological activity (Pirc et al., 2002).
Synthesis of Functionalized Furan Derivatives
The compound is also a key component in the synthesis of functionalized furan derivatives, an important class of organic compounds with various applications. Methyl tetrahydrofuran-3-carboxylates and their 5-oxo analogues can be synthesized using a process that involves deprotonation of cyclopropanes, addition of carbonyl compounds, and either reductive or oxidative work-up (Brückner & Reissig, 1985).
Biological Activity and Potential in Stem Cell Research
A recent study has demonstrated the biological activity of a compound derived from this compound. The study synthesized a γ-lactone carboxylic acid, which showed a significant increase in the growth of E. coli organisms. This finding suggests potential significance in stem cell research and other biological applications (Denton et al., 2021).
Synthesis of Isoxazoline and Other Heterocyclic Compounds
The compound is instrumental in the synthesis of isoxazoline and other heterocyclic compounds. This includes the microwave-assisted 1,3-dipolar cycloaddition of furanyl and benzyl oximes, leading to the formation of various isoxazolines. These compounds are valuable in pharmaceutical and agricultural industries due to their diverse biological activities (Denton et al., 2021).
Properties
IUPAC Name |
methyl 3-oxooxolane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-9-6(8)5-4(7)2-3-10-5/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYHTXVTPGDAJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)CCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475182 | |
Record name | Methyl 3-oxotetrahydrofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99017-83-1 | |
Record name | Methyl 3-oxotetrahydrofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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